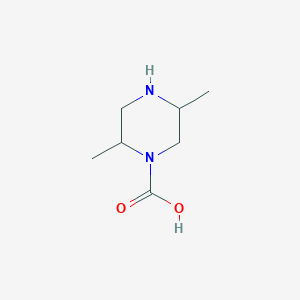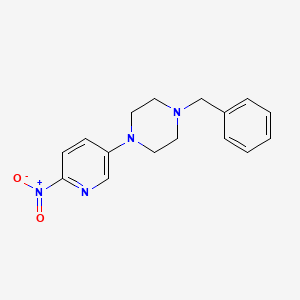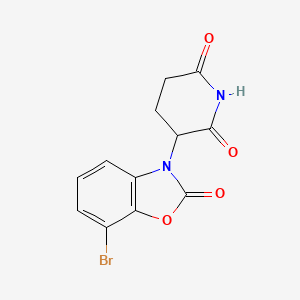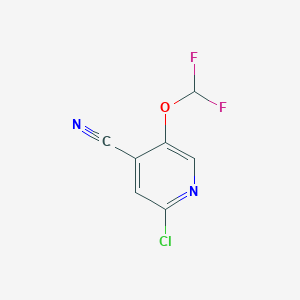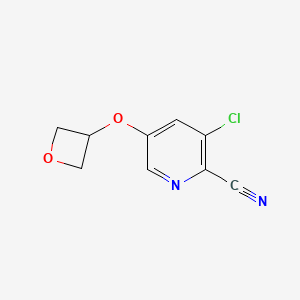
3-Chloro-5-(oxetan-3-yloxy)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile is a chemical compound with the molecular formula C9H7ClN2O2 It is characterized by the presence of a chloro group, an oxetane ring, and a pyridine ring with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile typically involves the reaction of 3-chloro-2-pyridinecarbonitrile with an oxetane derivative under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the oxetane, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinecarboxylic acid derivative, while reduction could produce a pyridinecarboxamide.
科学研究应用
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can enhance the compound’s stability and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
3-Chloro-2-pyridinecarbonitrile: Lacks the oxetane ring, making it less versatile in certain applications.
5-(3-Oxetanyloxy)-2-pyridinecarbonitrile: Does not have the chloro group, which can affect its reactivity and interactions.
3-Chloro-5-(2-oxetanyloxy)-2-pyridinecarbonitrile: Similar structure but with different positioning of the oxetane ring, leading to variations in chemical behavior.
Uniqueness
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile is unique due to the combination of the chloro group, oxetane ring, and nitrile group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
3-chloro-5-(oxetan-3-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O2/c10-8-1-6(3-12-9(8)2-11)14-7-4-13-5-7/h1,3,7H,4-5H2 |
InChI 键 |
QUFQERGTDKLSCE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)OC2=CC(=C(N=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)
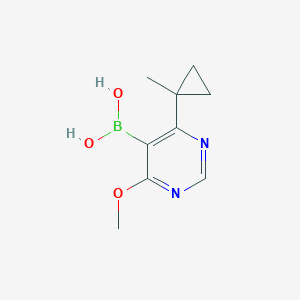
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
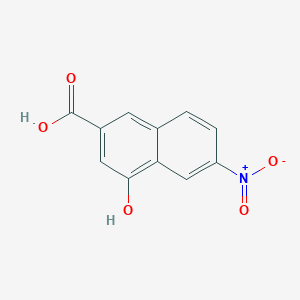
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
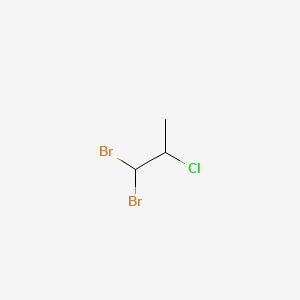
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
